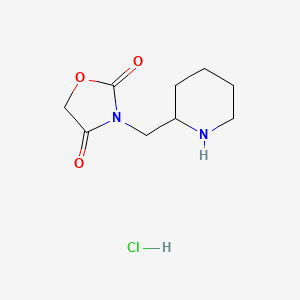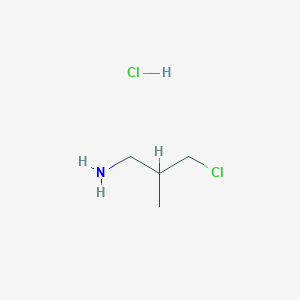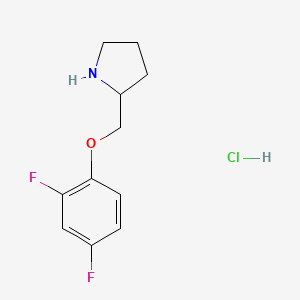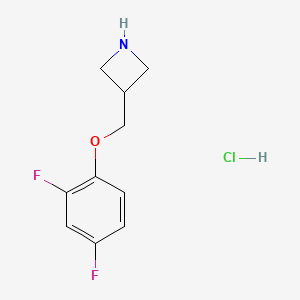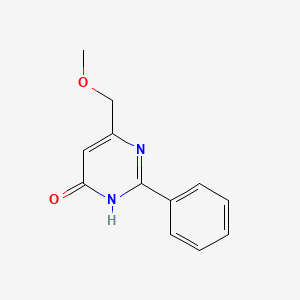
6-(Methoxymethyl)-2-phenyl-4-pyrimidinol
Overview
Description
6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (6-MMP) is an organic compound with a wide range of potential applications in scientific research.
Scientific Research Applications
Antiviral Activity
The synthesis and evaluation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with different groups have been explored for their antiviral properties. Certain derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. However, these compounds showed poor activity against DNA viruses such as herpes simplex virus and cytomegalovirus (Hocková et al., 2003).
Synthesis and Derivatives
Research on the synthesis of novel oxo pyrimido pyrimidine derivatives has demonstrated the creation of compounds with various pharmacological and biological activities. These synthesized compounds, through several chemical reactions, resulted in new structures possessing potential for further application in medicine and other areas (Jadhav et al., 2022).
Environmental Impact
The leaching of azoxystrobin, a fungicide containing pyrimidinol derivatives, and its degradation product from Danish agricultural fields was studied, emphasizing the environmental implications of these compounds. It was found that these substances can leach through loamy soils, posing a potential threat to aquatic environments and drinking water resources (Jørgensen et al., 2012).
Antifungal Effect
The antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were investigated, showing that these compounds are biologically active and could be developed into antifungal agents. This research provides a foundation for the use of pyrimidinol derivatives in combating fungal infections (Jafar et al., 2017).
Acaricidal Activity
A study on the design, synthesis, and evaluation of phenyl methoxyacrylates containing a 2-alkenylthiopyrimidine substructure for their acaricidal activity revealed significant potential against Tetranychus cinnabarinus. This suggests the applicability of pyrimidinol derivatives in the development of acaricides (Hao et al., 2020).
Molecular Dimerization
Research on ureidopyrimidinones has shown strong dimerization via quadruple hydrogen bonding, indicating the potential of these compounds in supramolecular chemistry for the creation of complex structures and materials (Beijer et al., 1998).
properties
IUPAC Name |
4-(methoxymethyl)-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCSPSCVHYQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371442 | |
| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339278-89-6 | |
| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)

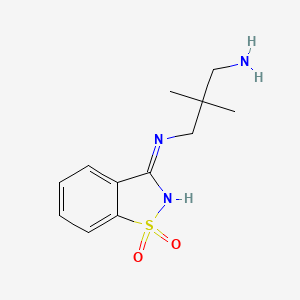
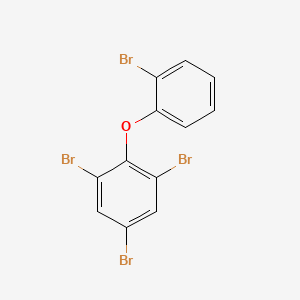
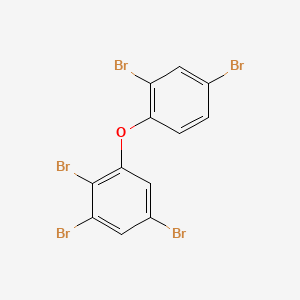

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)
